molecular formula C9H13N3O4 B2553722 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide CAS No. 868228-73-3

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide

Cat. No. B2553722
CAS RN: 868228-73-3
M. Wt: 227.22
InChI Key: MCCXHBWNLYDCIU-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known to have various biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where 4(3H)-pyrimidin-4-one derivatives afforded di-imine derivatives upon irradiation, which could be hydrolyzed to give N-methyl acetoacetamide . Another study describes the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are related to the compound and were investigated as Peripheral Benzodiazepine Receptor ligands . Additionally, a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters has been described, which could be relevant to the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different compounds. For example, crystal structures of related compounds have shown a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the conformation .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The photochemistry of 4(3H)-pyrimidin-4-ones has been studied, showing the formation of medium-ring lactams upon irradiation . The reactivity of such compounds with phosgene has also been explored, leading to novel pyrido[1,2-a]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. For instance, the synthesis and characterization of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid provided insights into the properties of a closely related compound, including yields, specific rotation, and structural characterization through spectroscopic techniques .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide derivatives is in the synthesis of antimicrobial agents. A study by Hossan et al. (2012) describes the synthesis of a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing similar structural backbones. These compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Radiosynthesis for Imaging

In the field of positron emission tomography (PET) imaging, the development of selective radioligands is critical. Dollé et al. (2008) reported on the synthesis of DPA-714, a compound within the same chemical family, designed with a fluorine atom for labeling with fluorine-18. This advancement allows for in vivo imaging of the translocator protein (18 kDa) with PET, showcasing the potential of 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide derivatives in the development of diagnostic tools (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).

Photochemistry and Medium-Ring Lactams Formation

The photochemical properties of pyrimidin-4-ones, closely related to the chemical structure of interest, have been studied by Hirai et al. (1980). Upon irradiation, these compounds afforded medium-ring lactams through a series of transformations, highlighting their potential in synthetic organic chemistry and the development of novel organic compounds (Hirai, Y., Yamazaki, T., Hirokami, S., & Nagata, M., 1980).

Anticancer Activity

Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, aiming to discover new anticancer agents. The synthesized compounds showed appreciable cancer cell growth inhibition against a variety of cancer cell lines, demonstrating the relevance of this chemical structure in the development of anticancer drugs (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-3-1-2-10-7(14)4-6-5-8(15)12-9(16)11-6/h5,13H,1-4H2,(H,10,14)(H2,11,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCXHBWNLYDCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide

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